molecular formula C8H3Cl3 B2411584 1,2,3-Trichloro-5-ethynylbenzene CAS No. 2013531-87-6

1,2,3-Trichloro-5-ethynylbenzene

Cat. No.: B2411584
CAS No.: 2013531-87-6
M. Wt: 205.46
InChI Key: AXMIZQCXBMWSRI-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-ethynylbenzene is a halogenated aromatic compound with the molecular formula C8H3Cl3. It is characterized by the presence of three chlorine atoms and an ethynyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-ethynylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethynylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include multiple stages of purification, such as distillation and recrystallization, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trichloro-5-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.

    1,2,4-Trichloro-5-ethynylbenzene: Similar structure with different chlorine atom positions.

    1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom.

Uniqueness

1,2,3-Trichloro-5-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2,3-trichloro-5-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMIZQCXBMWSRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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